Fischer indole synthesis of 5-chloro-2-ethyl-1H-indole
Fischer indole synthesis of 5-chloro-2-ethyl-1H-indole
An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-chloro-2-ethyl-1H-indole
Authored by: A Senior Application Scientist
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the preparation of indole derivatives.[1][2] This guide provides a comprehensive technical overview of the Fischer indole synthesis, specifically focusing on the preparation of 5-chloro-2-ethyl-1H-indole, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this classic yet powerful transformation.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][3] The Fischer indole synthesis is a robust and widely utilized method for constructing this heterocyclic system, involving the acid-catalyzed cyclization of an arylhydrazone.[2][4] The reaction's adaptability allows for the synthesis of a diverse range of substituted indoles, making it a vital tool in the medicinal chemist's arsenal.[3][5][6] This guide will focus on the synthesis of 5-chloro-2-ethyl-1H-indole, a compound of interest due to the prevalence of the 5-chloro-indole motif in biologically active molecules.
Mechanistic Deep Dive: Unraveling the Fischer Indole Synthesis
The Fischer indole synthesis is a cascade of chemical transformations initiated by the acid-catalyzed reaction between an arylhydrazine and a carbonyl compound, in this case, (4-chlorophenyl)hydrazine and butanal, to form the corresponding hydrazone.[2][7] The subsequent steps, illustrated below, are a testament to the elegance of organic reaction mechanisms.
Step 1: Hydrazone Formation
The synthesis commences with the condensation of (4-chlorophenyl)hydrazine with butanal. This acid-catalyzed reaction proceeds via a standard imine formation pathway to yield the (E/Z)-1-(butan-2-ylidene)-2-(4-chlorophenyl)hydrazine intermediate. While this step can be performed separately, a one-pot approach where the hydrazone is generated in situ is often more efficient.[1][5]
Step 2: Tautomerization to the Ene-hydrazine
The crucial next step involves the tautomerization of the hydrazone to its ene-hydrazine isomer. This equilibrium is acid-catalyzed and is a prerequisite for the subsequent sigmatropic rearrangement.
Step 3: The[1][1]-Sigmatropic Rearrangement
The protonated ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[2][7] This key step forms a new carbon-carbon bond and breaks the weak N-N bond, leading to a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]
Step 4: Aromatization and Cyclization
The di-imine intermediate readily aromatizes to a more stable aniline derivative. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amino group attacking the imine carbon, forms a five-membered ring.
Step 5: Elimination of Ammonia and Final Aromatization
The final stage of the synthesis involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal intermediate.[2][7] This elimination step regenerates the aromaticity of the indole ring, providing the thermodynamic driving force for the overall reaction and yielding the final product, 5-chloro-2-ethyl-1H-indole.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: A Practical Guide to Synthesis
The following protocol provides a detailed, step-by-step procedure for the synthesis of 5-chloro-2-ethyl-1H-indole. This protocol has been optimized for both yield and purity.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) |
| (4-chlorophenyl)hydrazine hydrochloride | 179.04 | 0.05 | 8.95 g |
| Butanal | 72.11 | 0.055 | 4.0 g (4.9 mL) |
| Polyphosphoric acid (PPA) | - | - | ~50 g |
| Ethanol | 46.07 | - | 100 mL |
| Toluene | 92.14 | - | 150 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction & chrom. |
| Hexanes | - | - | For chromatography |
Step-by-Step Procedure
Part A: In Situ Hydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (8.95 g, 0.05 mol) and ethanol (100 mL).
-
Stir the suspension at room temperature and add butanal (4.0 g, 0.055 mol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The formation of the hydrazone is typically accompanied by a color change and the dissolution of the starting material.
Part B: Cyclization
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting crude hydrazone, add toluene (100 mL) followed by polyphosphoric acid (~50 g). Caution: The addition of PPA can be exothermic.
-
Heat the vigorously stirred mixture to 100-110 °C and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice (~200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-chloro-2-ethyl-1H-indole as a solid.
Caption: A streamlined workflow for the synthesis of 5-chloro-2-ethyl-1H-indole.
Critical Parameters and Field-Proven Insights
Choice of Acid Catalyst
The selection of the acid catalyst is a critical factor in the Fischer indole synthesis.[3] While a variety of Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is often the reagent of choice for its efficacy as both a catalyst and a dehydrating agent.[1][7] Other commonly used catalysts include zinc chloride, boron trifluoride, and p-toluenesulfonic acid.[2] The acidity of the medium can influence the regioselectivity of the reaction when unsymmetrical ketones are used.[5][8]
Reaction Temperature and Time
The Fischer indole synthesis typically requires elevated temperatures to drive the reaction to completion.[9] The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Insufficient heating may lead to incomplete conversion, while excessive heat can result in decomposition and the formation of byproducts. Monitoring the reaction by TLC is crucial for determining the optimal reaction time.
Substrate Scope and Limitations
The Fischer indole synthesis is a versatile reaction that can accommodate a wide range of substituted arylhydrazines and carbonyl compounds. However, certain limitations exist. For instance, aldehydes or ketones lacking α-hydrogens cannot form the requisite ene-hydrazine intermediate and are therefore unsuitable for this reaction.[7] Additionally, α,β-unsaturated ketones can lead to side reactions.[7]
Characterization of 5-chloro-2-ethyl-1H-indole
The synthesized 5-chloro-2-ethyl-1H-indole should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
The Fischer indole synthesis remains a powerful and indispensable tool for the construction of the indole nucleus. This guide has provided a detailed technical overview of the synthesis of 5-chloro-2-ethyl-1H-indole, from its intricate mechanism to a practical, step-by-step experimental protocol. By understanding the key principles and critical parameters of this reaction, researchers can effectively leverage the Fischer indole synthesis for the development of novel and medicinally relevant indole-containing compounds.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Zhang, J., Schmalz, H.-G. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
ResearchGate. Synthesis of substituted indoles.. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available from: [Link]
-
Semantic Scholar. Mechanism of the Fischer Indole Synthesis. Available from: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]
-
Kelly, A. H., McLeod, D. H., & Parizicic, J. (1965). Thermal Indolization of Arylhydrazones. Canadian Journal of Chemistry, 43(1), 296-303. Available from: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available from: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
- Google Patents. Synthetic method for 4-chlorophenylhydrazine hydrochloride.
-
Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride. Available from: [Link]
-
YouTube. Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. Available from: [Link]
-
Ahmadi, S., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(12), 5099-5110. Available from: [Link]
- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubMed. Mechanism of the Fischer indole synthesis. Available from: [Link]
-
MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Available from: [Link]
-
PubChem. Ethyl 5-chloroindole-2-carboxylate. Available from: [Link]
-
YouTube. Fischer Indole Synthesis Mechanism. Available from: [Link]
-
YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available from: [Link]
-
ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Available from: [Link]
-
NIST WebBook. 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester. Available from: [Link]
-
Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
